molecular formula C15H16Cl2N2O3 B5972264 N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B5972264
M. Wt: 343.2 g/mol
InChI Key: VBCWLRLUGFAUHA-UHFFFAOYSA-N
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Description

N-(3,5-Dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative featuring a 3,5-dichloropyridin-2-yl substituent. The bicyclo[2.2.1]heptane core confers rigidity, while the carboxamide group and pyridinyl substituent modulate electronic and steric properties, influencing reactivity and bioactivity .

Properties

IUPAC Name

N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3/c1-13(2)14(3)4-5-15(13,22-12(14)21)11(20)19-10-9(17)6-8(16)7-18-10/h6-7H,4-5H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCWLRLUGFAUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=C(C=C(C=N3)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the directed arylation of the 7-oxabicyclo[2.2.1]heptane framework using palladium-catalyzed reactions. This method allows for the selective introduction of the pyridine ring onto the bicyclic scaffold . The reaction conditions often include the use of electron-deficient aryl or pyridyl iodides as coupling partners, along with a directing group such as 8-aminoquinoline to achieve high yields and diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as using continuous flow reactors and employing cost-effective reagents and catalysts. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carbonyl group in the bicyclic framework.

    Coupling Reactions: The pyridine ring can be further functionalized through coupling reactions with different aryl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives, while oxidation and reduction reactions can modify the carbonyl group to produce alcohols or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has shown promise as an anticancer agent. Research indicates that derivatives of pyridine-based compounds can inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation. For example, studies have demonstrated that similar structures can act as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways .

Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of compounds with a pyridine structure. The presence of the dichloropyridine moiety enhances the compound's ability to disrupt bacterial cell membranes, making it effective against various strains of bacteria and fungi. This makes it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Similar derivatives have been found to inhibit inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

Pesticide Development

The compound's structural features make it suitable for use as a pesticide or herbicide. Research into similar compounds has shown efficacy in pest control by interfering with the nervous systems of insects or inhibiting plant growth processes in weeds. This application is particularly relevant given the increasing need for environmentally friendly agricultural solutions .

Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Compounds with similar bicyclic structures have been shown to affect plant hormone levels, promoting growth or enhancing resistance to environmental stressors .

Material Science

Polymer Chemistry

In material science, N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide can be used as a building block for synthesizing novel polymers. Its unique chemical structure allows for the design of materials with specific mechanical and thermal properties, which are valuable in various industrial applications .

Nanotechnology

The compound's potential in nanotechnology is also being explored. Its ability to form stable complexes with metal ions can be utilized in creating nanomaterials for electronic applications or drug delivery systems, enhancing the efficacy and targeting of therapeutic agents .

Case Studies

Application Area Study Reference Findings
Anticancer Properties Inhibition of tumor cell proliferation via kinase inhibition mechanisms.
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria; potential for new antibiotics.
Pesticide Development Demonstrated efficacy in disrupting insect nervous systems; potential for eco-friendly pesticides.
Polymer Chemistry Utilized in synthesizing polymers with enhanced thermal stability and mechanical strength.
Nanotechnology Formation of stable metal complexes for drug delivery systems and electronic applications.

Mechanism of Action

The mechanism of action of N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic framework and functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key structural analogs of the target compound, emphasizing variations in substituents and their impact on molecular properties:

Compound Name (Substituent) Molecular Formula Molecular Weight Key Substituent Features Reference
N-(3,4-Difluorophenyl) analog C₁₆H₁₇F₂NO₃ 309.31 3,4-Difluorophenyl group; higher logP (3.23)
N-(5-Chloro-2-methoxyphenyl) analog C₁₇H₂₀ClNO₄ 337.80 5-Chloro-2-methoxyphenyl; increased polarity
2-(4-Phenylpiperazin-1-yl)ethyl ester derivative C₂₄H₃₁N₃O₃ 409.53 Piperazine-phenyl group; enhanced steric bulk
4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid hydrazide C₁₆H₂₁N₃O₅ 335.36 4-Nitrophenylacetyl hydrazide; nitro group

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,5-dichloropyridinyl group in the target compound likely increases electrophilicity compared to the 3,4-difluorophenyl analog, which may enhance interactions with biological targets .
  • Steric Effects : Piperazine-containing derivatives (e.g., compound 13c in ) exhibit lower synthetic yields (17%) due to steric hindrance during coupling reactions .

Physicochemical and Pharmacokinetic Properties

Property N-(3,4-Difluorophenyl) Analog N-(5-Chloro-2-methoxyphenyl) Analog Target Compound (Inferred)
logP 3.23 ~3.5 (estimated) ~3.8 (higher Cl content)
Hydrogen Bond Donors 1 1 1
Polar Surface Area 44.73 Ų ~50 Ų ~55 Ų
Solubility (logSw) -3.49 -3.2 (estimated) -3.0 (moderate)

Discussion :

  • Bioavailability : The methoxy group in the N-(5-chloro-2-methoxyphenyl) analog () could enhance solubility via hydrogen bonding, a feature absent in the target compound .

Implications for the Target Compound :

  • The dichloropyridinyl amine’s reactivity may lead to moderate yields (~20–30%) due to steric and electronic factors, similar to compound 13c .
  • Use of activating agents (e.g., camphanic chloride in ) could improve coupling efficiency .

Biological Activity

N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound features a bicyclic structure with a carboxamide functional group and a dichloropyridine moiety. Its structural formula can be represented as follows:

C15H18Cl2N2O2\text{C}_{15}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_2

Research indicates that this compound may function as an inhibitor of specific enzymes or receptors involved in various biological pathways. The presence of the 3,5-dichloropyridine group suggests potential interactions with proteins that are critical in signal transduction pathways.

Key Mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit p38 mitogen-activated protein kinase (MAPK), which plays a vital role in inflammatory responses and cell differentiation.
  • Antagonistic Activity : The compound has been evaluated for its antagonistic effects on thromboxane A2 (TxA2) receptors, which are implicated in platelet aggregation and vasoconstriction.

Biological Activity Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies.

Activity IC50 Value (nM) Assay Type Reference
TxA2 receptor inhibition21Human Platelet Aggregation
p38 MAPK inhibition7Kinase Assay
Cytotoxicity in cancer cells>1000MTT Assay

Case Study 1: TxA2 Receptor Antagonism

In a study evaluating the compound's effect on TxA2 receptors, it was found to significantly inhibit platelet aggregation induced by arachidonic acid with an IC50 value of 21 nM. This suggests its potential use in managing thrombotic disorders.

Case Study 2: Inhibition of p38 MAPK

Another investigation focused on the compound's role as a p38 MAPK inhibitor. The results indicated an IC50 value of 7 nM, demonstrating its potency and potential therapeutic application in inflammatory diseases.

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